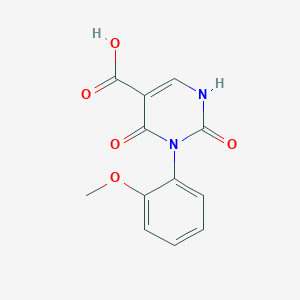
(2-Amino-3-chlorophenyl)(5-methyl-2-thienyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-chlorobenzoyl-5-methylthiophene is a chemical compound with the molecular formula C₁₂H₁₀ClNOS and a molecular weight of 251.73 g/mol . It is typically found as a yellow to orange crystalline powder and is known for its stability at room temperature, although it may be sensitive to light, heat, and oxygen . This compound is used primarily in organic synthesis and as an intermediate in the preparation of psychotropic drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-chlorobenzoyl-5-methylthiophene involves several steps. One common method includes the reaction of 2-amino-3-chlorobenzoyl chloride with 5-methylthiophene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-amino-3-chlorobenzoyl-5-methylthiophene often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This may include the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-chlorobenzoyl-5-methylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophenes.
Applications De Recherche Scientifique
2-Amino-3-chlorobenzoyl-5-methylthiophene is widely used in scientific research, particularly in:
Chemistry: As an intermediate in organic synthesis and the preparation of complex molecules.
Biology: Used in the study of enzyme interactions and protein binding.
Medicine: As a precursor in the synthesis of psychotropic drugs and other pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-amino-3-chlorobenzoyl-5-methylthiophene involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-chlorobenzoic acid
- 2-Amino-3-chlorobenzoyl chloride
- 5-Amino-2-chlorobenzoic acid
Uniqueness
2-Amino-3-chlorobenzoyl-5-methylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and specialty chemicals .
Propriétés
Numéro CAS |
1245643-67-7 |
|---|---|
Formule moléculaire |
C12H10ClNOS |
Poids moléculaire |
251.73 g/mol |
Nom IUPAC |
(2-amino-3-chlorophenyl)-(5-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C12H10ClNOS/c1-7-5-6-10(16-7)12(15)8-3-2-4-9(13)11(8)14/h2-6H,14H2,1H3 |
Clé InChI |
WYMHHLFTUXUXKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C(=O)C2=C(C(=CC=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


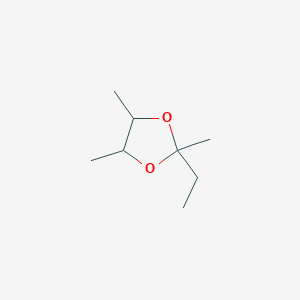

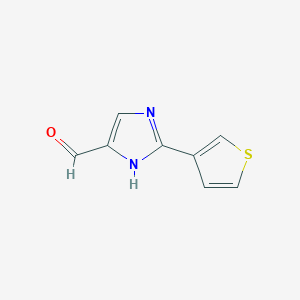
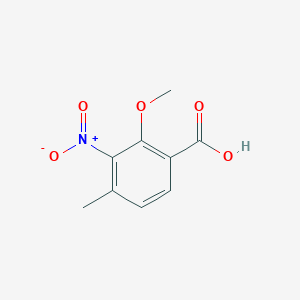

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B12834304.png)


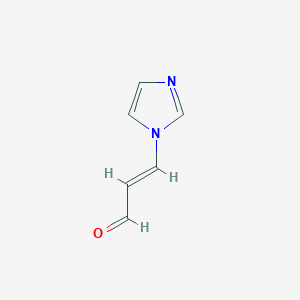

![5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one](/img/structure/B12834348.png)
![4-[2-(1-Carboxy-ethylamino)-phenyl]-butyric acid ethylester;Hydrochloride](/img/structure/B12834359.png)
